molecular formula C16H13NO3S B14413670 5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione CAS No. 85002-17-1

5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B14413670
CAS No.: 85002-17-1
M. Wt: 299.3 g/mol
InChI Key: HVQBTDHBNQXHKK-UHFFFAOYSA-N
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Description

5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves the reaction of 4-phenoxybenzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives with reduced functional groups.

    Substitution: Formation of substituted thiazolidine-2,4-dione derivatives.

Scientific Research Applications

5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: The parent compound of 5-[(4-Phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione.

    4-Phenoxybenzyl chloride: A precursor used in the synthesis of the compound.

    Other thiazolidine derivatives: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to the presence of the phenoxyphenyl group, which can impart distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

85002-17-1

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

5-[(4-phenoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H13NO3S/c18-15-14(21-16(19)17-15)10-11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,17,18,19)

InChI Key

HVQBTDHBNQXHKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Origin of Product

United States

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